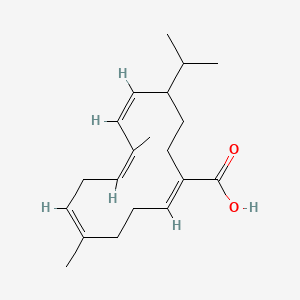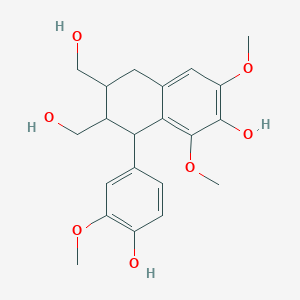
5-Methoxyisolariciresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyisolariciresinol: is a lignan, a type of polyphenolic compound, that is characterized by its complex structure. It is a derivative of isolariciresinol and is known for its presence in various plant species, including the stems of Sinocalamus affinis . The compound has a molecular formula of C21H26O7 and a molecular weight of 390.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisolariciresinol typically involves the use of specific reagents and controlled reaction conditions. One common method includes the use of hydroxymethyl groups and methoxy groups in a series of reactions to achieve the desired structure. The exact synthetic route can vary, but it often involves multiple steps of hydroxylation and methylation .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the stems of Sinocalamus affinis, followed by purification processes. The extraction is usually done using solvents like ethanol, and the compound is then isolated and purified through techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisolariciresinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols .
Scientific Research Applications
5-Methoxyisolariciresinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of lignans and polyphenolic compounds.
Biology: Investigated for its role in plant metabolism and its potential biological activities.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 5-Methoxyisolariciresinol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.
Molecular Targets: Includes enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Isolariciresinol: A closely related lignan with similar structural features but lacking the methoxy group.
Secoisolariciresinol: Another lignan with a different structural arrangement but similar biological activities.
Pinoresinol: A lignan with a different core structure but comparable antioxidant properties
Uniqueness: 5-Methoxyisolariciresinol is unique due to its specific methoxy group, which contributes to its distinct chemical properties and biological activities. This methoxy group enhances its antioxidant and anti-inflammatory effects compared to other similar lignans .
Properties
IUPAC Name |
8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRAJLPWRSLALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)
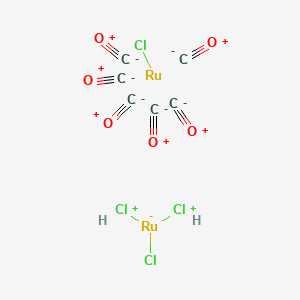
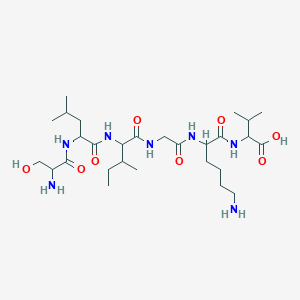
![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)
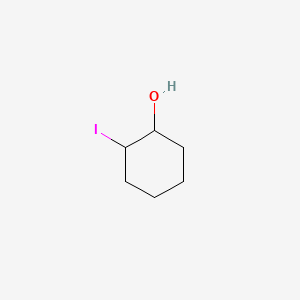

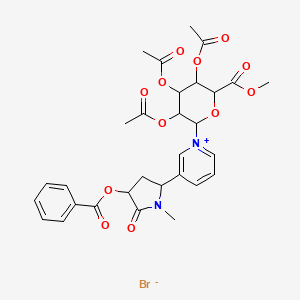
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
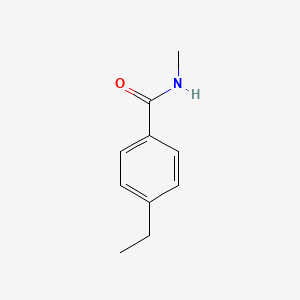
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
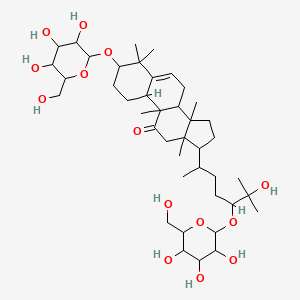
![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
